N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide is a complex organic compound with a unique structure that includes both hydroxy and nitro functional groups
Preparation Methods
The synthesis of N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-nitroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include the corresponding carbonyl, amine, and substituted derivatives .
Scientific Research Applications
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds to N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide include:
N-(4-Hydroxy-3-methoxybenzyl)acetamide: This compound has a similar structure but lacks the nitro group, which affects its reactivity and applications.
Acetamide, N-(4-nitrophenyl): This compound has a nitro group but lacks the hydroxy and methoxy groups, leading to different chemical properties and uses .
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications.
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-24-15-8-12(4-7-14(15)20)10-17-18-16(21)9-11-2-5-13(6-3-11)19(22)23/h2-8,10,20H,9H2,1H3,(H,18,21)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTXQCISVBJRJY-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.